molecular formula C16H21NO5 B6287768 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one CAS No. 2448337-26-4

3-(3,4,5-Trimethoxybenzoyl)azepan-2-one

Cat. No.: B6287768
CAS No.: 2448337-26-4
M. Wt: 307.34 g/mol
InChI Key: PSBNQRBIKRDLIF-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxybenzoyl)azepan-2-one is a chemical compound with potential applications in various fields of research and industries. It contains the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . The 3,4,5-trimethoxybenzoyl isothiocyante was produced in situ by reaction of 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The molecule is embedded into the phosphatidylserine bilayers .


Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Physical and Chemical Properties Analysis

The molecule is located in the interior of the anionic bilayer as monomer and small clusters reaching the carbonyl region of the phospholipid . In the gel phase, the catechin promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .

Future Directions

The Trimethoxyphenyl (TMP) group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Biochemical Analysis

Biochemical Properties

The 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one, as part of the TMP group, interacts with various enzymes, proteins, and other biomolecules. The TMP group has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Properties

IUPAC Name

3-(3,4,5-trimethoxybenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-20-12-8-10(9-13(21-2)15(12)22-3)14(18)11-6-4-5-7-17-16(11)19/h8-9,11H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBNQRBIKRDLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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